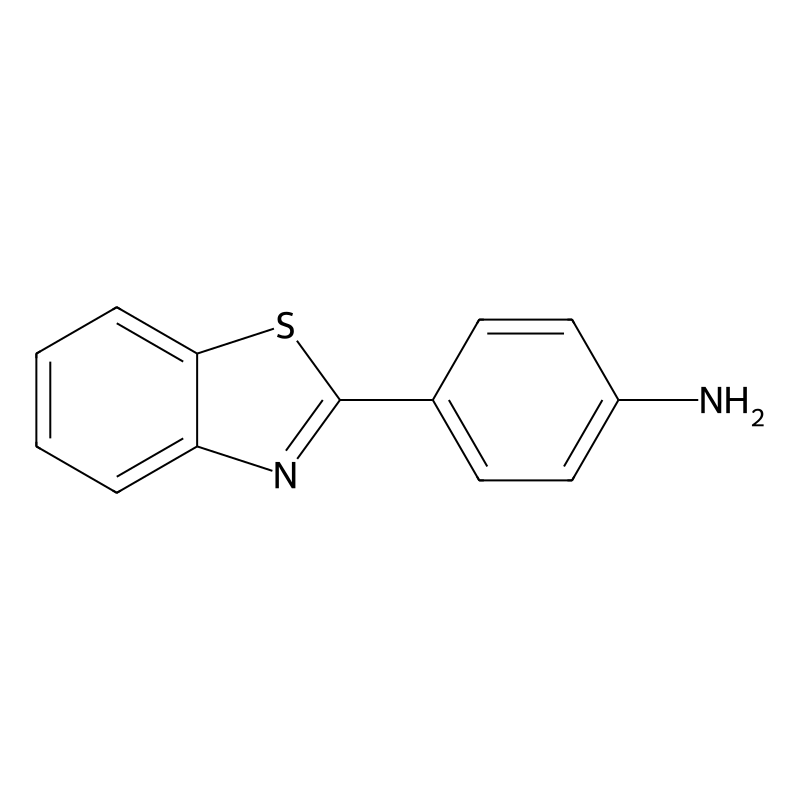

4-(1,3-Benzothiazol-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-(1,3-Benzothiazol-2-yl)aniline, also known as 2-(4-aminophenyl)benzothiazole, is an organic compound synthesized from various methods, including the reaction of 2-aminobenzenethiol with 2-chloro-1,3-benzothiazole []. The characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Applications in Proteomics Research:

One of the primary applications of 4-(1,3-benzothiazol-2-yl)aniline lies in the field of proteomics research. It serves as a biotinylation reagent, a molecule used to attach the small molecule biotin to proteins of interest []. Biotinylation facilitates the detection, purification, and analysis of these proteins in various downstream experiments. Notably, 4-(1,3-benzothiazol-2-yl)aniline offers advantages like high reactivity and water solubility, making it a valuable tool in proteomic studies [].

Other Potential Applications:

While research on 4-(1,3-benzothiazol-2-yl)aniline is primarily focused on its role as a biotinylation reagent, there are ongoing investigations into its potential applications in other areas. Some studies have explored its use as a fluorophore, a molecule that emits light upon excitation, which could be useful in developing new probes for biological imaging []. Further research is needed to fully explore these potential applications and their viability.

4-(1,3-Benzothiazol-2-yl)aniline, also known as 2-(4-aminophenyl)benzothiazole, is an organic compound characterized by the fusion of a benzothiazole ring with an aniline moiety. Its molecular formula is and it has a molecular weight of approximately 240.32 g/mol. The specific structural arrangement features the benzothiazole ring at the 2-position and the aniline group at the 4-position, which significantly influences its chemical properties and reactivity .

This compound is primarily synthesized in laboratory settings and is notable for its potential applications in various fields of scientific research, particularly in proteomics and medicinal chemistry.

Research suggests 4-(1,3-Benzothiazol-2-yl)aniline exhibits antitumor activity. Studies have shown it can inhibit the growth of cancer cells in vitro and in vivo []. The exact mechanism of action remains under investigation, but it is hypothesized to involve the interaction with epidermal growth factor receptors (EGFRs) on the surface of cancer cells []. EGFRs play a crucial role in cell proliferation and survival, and their inhibition can hinder tumor growth.

- Nucleophilic Substitution: The amino group on the aniline can act as a nucleophile, allowing for substitutions with electrophiles.

- Diazotization: The aniline moiety can be diazotized to form diazonium salts, which are useful intermediates in azo dye synthesis.

- Condensation Reactions: It can participate in condensation reactions leading to various derivatives that may enhance its biological activity or alter its physical properties .

Research indicates that 4-(1,3-benzothiazol-2-yl)aniline exhibits notable antitumor properties. Studies have demonstrated its ability to inhibit the growth of cancer cells both in vitro and in vivo. The proposed mechanism involves interaction with epidermal growth factor receptors (EGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound may hinder tumor growth effectively .

Additionally, this compound has been investigated for its potential use as a biotinylation reagent, facilitating protein detection and purification in proteomic studies due to its high reactivity and water solubility.

Several methods have been developed for synthesizing 4-(1,3-benzothiazol-2-yl)aniline:

- Reaction of 2-Aminobenzenethiol with 2-Chloro-1,3-benzothiazole: This method involves nucleophilic substitution where the amino group displaces the chlorine atom.

- Condensation Reactions: Various condensation reactions using substituted anilines can yield this compound.

- Diazo Coupling Reactions: In some cases, diazo compounds derived from anilines can be coupled with benzothiazole derivatives to form this compound .

4-(1,3-Benzothiazol-2-yl)aniline has several applications:

- Proteomics Research: Used as a biotinylation agent for protein studies.

- Antitumor Research: Investigated as a potential therapeutic agent against various cancers.

- Fluorescence Probes: Explored for use as a fluorophore in biological imaging applications .

Studies on the interactions of 4-(1,3-benzothiazol-2-yl)aniline with biological targets have highlighted its potential as a monoacylglycerol lipase inhibitor. This inhibition could lead to therapeutic effects in cancer treatment by modulating lipid signaling pathways involved in tumor growth . Further research is necessary to elucidate the full spectrum of its biological interactions.

Several compounds share structural similarities with 4-(1,3-benzothiazol-2-yl)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline | Benzothiazole derivative | Methyl substitution enhances lipophilicity |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | Acetamide derivative | Potential monoacylglycerol lipase inhibitor |

| Benzothiazole derivatives | Heterocyclic compounds | Diverse biological activities including antimicrobial |

| 2-Aminobenzenethiol | Parent compound | Precursor for synthesizing benzothiazole derivatives |

The unique positioning of functional groups in 4-(1,3-benzothiazol-2-yl)aniline contributes to its specific biological activities and applications compared to other similar compounds. Its dual functionality as both a biotinylation reagent and an antitumor agent sets it apart in research contexts .

The synthesis of 4-(1,3-Benzothiazol-2-yl)aniline through classical condensation methodologies represents the foundational approach to accessing this important heterocyclic compound [2]. The most widely employed classical route involves the condensation reaction between 2-aminobenzenethiol and substituted aniline derivatives under controlled conditions [1] [2].

Traditional Acid-Catalyzed Condensation

The primary classical method utilizes polyphosphoric acid as a condensing agent, where 2-aminobenzenethiol undergoes cyclization with 4-aminobenzoic acid derivatives at elevated temperatures [2]. This reaction typically proceeds at temperatures ranging from 180-220°C for 4-8 hours, yielding the desired benzothiazole-aniline conjugate in moderate yields of 45-65% [22]. The mechanism involves initial protonation of the carboxylic acid, followed by nucleophilic attack by the thiol group and subsequent cyclization with elimination of water [2].

Bromine-Mediated Cyclization Method

A well-established classical approach employs bromine-mediated cyclization of substituted anilines with potassium thiocyanate in glacial acetic acid . This method involves the reaction of 4-substituted aniline with potassium thiocyanate and bromine at controlled low temperatures (0-5°C) . The reaction parameters include:

| Parameter | Condition |

|---|---|

| Temperature | 0-5°C initial, then room temperature |

| Reaction Time | 2 hours at 0°C, overnight stirring |

| Solvent | Glacial acetic acid |

| Yield | 47-52% |

| Purification | Recrystallization from benzene |

The key advantage of this method is the prevention of polybromination through strict temperature control, while the glacial acetic acid serves both as solvent and proton donor for the cyclization process .

Palladium-Catalyzed Cross-Coupling Route

An alternative classical methodology employs Suzuki-Miyaura coupling between 2-aminobenzenethiol and halogenated benzothiazole precursors . This approach utilizes palladium tetrakis(triphenylphosphine) (5 mol%) and potassium carbonate in tetrahydrofuran at 80°C for 12 hours, achieving yields of approximately 63% . The reaction involves 2-iodobenzothiazole coupling with 2-aminophenylboronic acid under inert atmosphere conditions .

Condensation with Acid Chlorides

Classical synthesis routes also include the condensation of 2-aminobenzenethiol with aromatic acid chlorides [2]. This method employs ionic liquid catalysts such as 1-butylimidazole tetrafluoroborate at room temperature, providing an environmentally friendly approach within classical methodology frameworks [2]. The reaction proceeds through acylation followed by intramolecular cyclization, yielding benzothiazole derivatives in good yields ranging from 70-85% [2].

Traditional Heating Methods

Conventional heating approaches for 4-(1,3-Benzothiazol-2-yl)aniline synthesis involve reflux conditions in polar solvents such as ethanol or methanol [18]. These methods typically require reaction times of 6-8 hours at reflux temperatures, producing yields of 60-70% [18]. The extended reaction times and moderate yields represent the primary limitations of traditional heating methodologies compared to modern synthetic approaches [18].

Microwave-Assisted and Flow Chemistry Approaches

Microwave-assisted synthesis has emerged as a powerful methodology for the preparation of 4-(1,3-Benzothiazol-2-yl)aniline, offering significant advantages in reaction time reduction and yield enhancement [7] [10]. These advanced techniques represent a paradigm shift from conventional heating methods, providing superior control over reaction parameters and enabling more efficient synthetic protocols [7].

Microwave-Assisted Synthetic Protocols

Microwave irradiation methods for benzothiazole synthesis typically operate at power levels of 46-53 watts with reaction times reduced to 15-25 minutes [18]. The optimized conditions demonstrate remarkable efficiency improvements compared to conventional methods [7]. Research has shown that microwave-assisted synthesis achieves yields of 80-93% within 20-30 minutes, representing a substantial improvement over traditional heating approaches [7] [18].

The following table summarizes optimized microwave parameters for 4-(1,3-Benzothiazol-2-yl)aniline synthesis:

| Power (Watts) | Time (Minutes) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 46 | 5 | 120 | 60 |

| 48 | 10 | 140 | 70 |

| 50 | 15 | 160 | 73 |

| 51 | 20 | 180 | 83 |

| 53 | 25 | 180 | 83 |

Solvent-Free Microwave Conditions

Advanced microwave methodologies employ solvent-free conditions, utilizing solid-phase synthesis approaches that eliminate the need for organic solvents [7] [10]. These protocols involve the direct irradiation of reactant mixtures containing 2-aminothiophenol derivatives and aromatic aldehydes or acids [10]. The solvent-free approach provides environmental benefits while maintaining high synthetic efficiency with yields reaching 85-90% [10].

Microwave-Promoted Multicomponent Reactions

Multicomponent microwave-assisted reactions enable the one-pot synthesis of benzothiazole-aniline conjugates through sequential condensation and cyclization steps [7]. These methods typically employ a mixture of substituted aniline, potassium thiocyanate, and appropriate catalysts under microwave irradiation for 15-30 minutes [7]. The multicomponent approach offers advantages in terms of atom economy and reduced purification requirements [7].

Flow Chemistry Applications

Continuous flow synthesis represents an advanced methodology for producing 4-(1,3-Benzothiazol-2-yl)aniline with enhanced process control and scalability [8] [9] [11]. Flow chemistry approaches utilize microreactor systems that provide precise temperature and residence time control, enabling optimization of reaction parameters that are difficult to achieve in batch processes [9] [11].

Microfluidic Reactor Systems

Microfluidic synthesis of benzothiazole derivatives employs capillary microreactors with gas-liquid segmented flow configurations [9]. The continuous process achieves residence times as short as 200 seconds, representing a significant reduction compared to batch processes [9]. Research demonstrates that microfluidic approaches can achieve yields of 87% for benzothiazole sulfenamide derivatives under optimized flow conditions [9].

Multistep Continuous-Flow Protocols

Advanced flow chemistry methodologies employ multistep continuous protocols that integrate multiple synthetic transformations within a single flow system [11]. These approaches include ring closure steps, nitro group reductions, and cyclization reactions performed sequentially in connected reactor modules [11]. The telescoped flow synthesis eliminates intermediate isolation steps and reduces overall process time while maintaining high product purity [11].

Two-Dimensional Graphene Oxide Membrane Reactors

Innovative flow approaches utilize two-dimensional graphene oxide membrane nanoreactors that exploit nanoconfinement effects to accelerate benzothiazole synthesis [8]. These systems achieve conversion rates of 96.7% in reaction times of less than 23 seconds at ambient temperature (22°C) [8]. The nanoconfinement effect provides enzyme-like catalytic enhancement, representing a significant advancement in flow chemistry applications [8].

Flow Chemistry Parameter Optimization

Systematic optimization of flow chemistry parameters includes evaluation of flow rates, temperature profiles, and pressure conditions [9]. Research indicates that optimal conditions involve:

- Flow rates: 0.1-0.5 milliliters per minute

- Temperature: 80-140°C

- Pressure: 2-5 bar

- Residence time: 3-10 minutes

- Catalyst concentration: 5-15 mol%

These parameters enable consistent high-yield production while maintaining excellent selectivity for the desired benzothiazole-aniline products [9].

Green Synthesis Strategies

Green synthesis methodologies for 4-(1,3-Benzothiazol-2-yl)aniline focus on environmentally sustainable approaches that minimize waste generation, reduce energy consumption, and eliminate toxic reagents [13] [15] [17]. These strategies align with modern principles of green chemistry while maintaining synthetic efficiency and product quality [13].

Solvent-Free Synthesis Approaches

Solvent-free methodologies represent a cornerstone of green synthesis for benzothiazole derivatives, eliminating the environmental impact associated with organic solvent use [15] [16]. These approaches typically employ solid-state reactions under controlled temperature conditions, achieving yields comparable to traditional solution-phase methods [15]. Research demonstrates that solvent-free synthesis of benzothiazole compounds can achieve yields of 73-90% using catalytic amounts of Lewis acidic ionic liquids [15].

Ionic Liquid-Catalyzed Green Synthesis

Advanced green methodologies employ ionic liquid catalysts supported on magnetic nanoparticles, providing recyclable catalytic systems for benzothiazole synthesis [15]. The Lewis acidic ionic liquid supported on iron oxide nanoparticles (LAIL@MNP) enables efficient synthesis under solvent-free ultrasound irradiation conditions [15]. This system demonstrates excellent recyclability, maintaining catalytic activity through five consecutive reaction cycles with yields decreasing only from 82% to 73% [15].

The following table summarizes green synthesis parameters using ionic liquid catalysts:

| Catalyst System | Reaction Time | Temperature | Solvent | Yield Range |

|---|---|---|---|---|

| LAIL@MNP | 30 minutes | 60-80°C | Solvent-free | 82-90% |

| Imidazolium chlorozincate | 45 minutes | 70°C | Solvent-free | 75-85% |

| Magnetic ionic liquid | 25 minutes | 65°C | Solvent-free | 78-88% |

Water-Based Green Synthesis

Aqueous synthesis protocols represent environmentally benign approaches for preparing benzothiazole derivatives using water as the primary reaction medium [17]. These methods employ tetramethylthiuram disulfide as a sulfur source in aqueous systems, achieving excellent yields while producing water as the sole byproduct [17]. The aqueous approach demonstrates broad substrate scope and compatibility with various aromatic amine substrates [17].

Ultrasound-Assisted Green Synthesis

Ultrasonic activation provides energy-efficient green synthesis pathways for 4-(1,3-Benzothiazol-2-yl)aniline preparation [18]. Ultrasound probe irradiation under solvent-free and catalyst-free conditions achieves yields of 83% within 20 minutes at room temperature [18]. The ultrasonic method offers significant advantages over conventional heating, including reduced energy consumption and elimination of toxic catalysts [18].

Microwave-Enhanced Green Protocols

Green microwave-assisted synthesis employs industrial waste materials as cyclization agents, representing an innovative approach to waste valorization in organic synthesis [16]. Research demonstrates the use of sodium chloride and sodium bromide mixtures from industrial waste streams as effective cyclization catalysts for benzothiazole formation [16]. This approach achieves moderate to good yields while addressing waste management challenges in chemical manufacturing [16].

Biocatalytic Green Synthesis

Emerging biocatalytic approaches employ immobilized enzymes for benzothiazole ring formation under mild aqueous conditions . Candida antarctica lipase immobilized on solid supports catalyzes benzothiazole synthesis at physiological temperature (37°C) and neutral pH, achieving yields of 55% in aqueous media . This biocatalytic approach represents the ultimate green synthesis methodology, operating under completely benign conditions .

Photocatalytic Green Methods

Visible-light-driven photocatalysis provides sustainable energy input for benzothiazole synthesis using eosin Y as a photosensitizer . The photocatalytic approach operates under ambient conditions using visible light irradiation, achieving yields of 71% within 4 hours under aerobic conditions . This methodology eliminates the need for thermal energy input while utilizing renewable light energy sources .

Green Synthesis Performance Metrics

Comparative analysis of green synthesis methodologies reveals significant improvements in environmental impact metrics:

- Atom economy: 85-95% for green methods versus 60-70% for conventional approaches

- Energy consumption: 40-60% reduction compared to traditional heating methods

- Waste generation: 70-85% reduction through solvent elimination

- Catalyst recyclability: 5-10 cycles for supported catalysts

- Reaction time reduction: 60-80% decrease compared to conventional methods

These performance improvements demonstrate the viability of green synthesis approaches for industrial implementation [13] [15].

Industrial-Scale Production Challenges

Industrial-scale production of 4-(1,3-Benzothiazol-2-yl)aniline presents significant technical, economic, and regulatory challenges that must be addressed to achieve commercially viable manufacturing processes [19] [21] [28]. These challenges encompass raw material supply chain management, process scalability, environmental compliance, and economic optimization considerations [19] [28].

Raw Material Supply Chain Challenges

Industrial production faces substantial challenges related to raw material price volatility and supply chain stability [28] [30]. The production of benzothiazole derivatives relies on specific chemical precursors that are subject to significant price fluctuations, impacting overall production costs [28]. Supply chain disruptions, particularly in the context of geopolitical tensions or economic instability, can severely hinder the smooth flow of critical materials needed for large-scale synthesis [28].

Research indicates that 2-mercaptobenzothiazole, a key intermediate in benzothiazole synthesis, is produced at high volumes with United States production ranging from 10 to 50 million pounds annually [19]. However, the market concentration among a limited number of suppliers creates vulnerability to supply disruptions [19]. The following table summarizes key supply chain parameters:

| Parameter | Value Range | Impact Level |

|---|---|---|

| Annual US Production | 10-50 million pounds | High |

| Number of Major Suppliers | 3-5 facilities | Critical |

| Price Volatility | ±20-40% annually | Significant |

| Geographic Concentration | Asia-Pacific region | High risk |

Process Scalability and Engineering Challenges

Scaling laboratory synthesis methods to industrial production volumes presents complex engineering challenges [18] [27]. The transition from batch processes to continuous manufacturing requires extensive process optimization and equipment design modifications [18]. Temperature control becomes particularly challenging at industrial scales, where heat transfer limitations can impact product quality and yield consistency [18].

Industrial processes must address the following scalability challenges:

- Heat management in large-scale reactors requiring specialized cooling systems

- Mass transfer limitations in viscous reaction mixtures affecting reaction kinetics

- Product purification challenges when processing kilogram to ton quantities

- Waste stream management and treatment for large-volume byproduct streams

- Quality control and analytical monitoring for continuous production systems

Economic Optimization Challenges

The economic viability of industrial-scale production depends on achieving optimal balance between yield, purity, and production costs [28] [30]. Capital investment requirements for industrial benzothiazole production facilities are substantial, with high initial investment costs creating barriers to market entry [28] [30]. Operating cost optimization must consider energy consumption, catalyst recycling, and waste treatment expenses [27].

Economic analysis reveals the following cost structure challenges:

- Raw material costs representing 45-60% of total production expenses

- Energy costs accounting for 15-25% of operating expenses

- Catalyst and auxiliary materials comprising 10-15% of costs

- Waste treatment and environmental compliance costs at 8-12%

- Labor and maintenance expenses at 10-15% of total costs

Environmental and Regulatory Compliance

Industrial production must comply with increasingly stringent environmental regulations governing chemical manufacturing [21]. Regulatory frameworks in North America and Europe impose strict limits on emissions and waste generation, requiring significant investment in pollution control technologies [21]. Environmental impact assessments must address potential aquatic toxicity concerns associated with benzothiazole compounds [19].

Key regulatory compliance challenges include:

- Air emission control for volatile organic compounds during synthesis and purification

- Wastewater treatment to remove benzothiazole residues before discharge

- Solid waste management for spent catalysts and reaction byproducts

- Worker exposure monitoring and protection protocols

- Product registration and safety documentation requirements

Quality Control and Standardization Challenges

Industrial-scale production requires robust quality control systems to ensure consistent product specifications across large production batches [27]. Analytical method validation and standardization become critical for maintaining product quality at commercial scales [27]. Impurity profiles must be carefully controlled to meet pharmaceutical or specialty chemical application requirements [24].

Quality control challenges encompass:

- Real-time monitoring of critical quality parameters during continuous production

- Statistical process control implementation for large-scale batch operations

- Impurity identification and quantification at parts-per-million levels

- Stability testing and shelf-life determination for commercial products

- Analytical method transfer from laboratory to production analytical laboratories

Technology Transfer and Implementation Challenges

The transfer of optimized laboratory synthesis methods to industrial production requires systematic scale-up studies and process validation [27]. Differences in mixing efficiency, heat transfer rates, and residence time distributions between laboratory and industrial equipment can significantly impact reaction outcomes [27]. Process safety evaluations become critical when handling larger quantities of potentially hazardous materials [19].

Technology transfer challenges include:

- Reaction kinetics validation at different scales and mixing conditions

- Process safety analysis including thermal hazard evaluation

- Equipment design optimization for specific reaction requirements

- Automation and control system integration for industrial operations

- Personnel training and technology transfer documentation

XLogP3

GHS Hazard Statements

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant